6-Azido-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Azido-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms This specific compound is characterized by the presence of an azido group, a cyclopentyl group, and an ethyl group attached to the triazine ring
Preparation Methods
The synthesis of 6-Azido-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable triazine precursor.
Cyclopentyl and Ethyl Substitution: The cyclopentyl and ethyl groups are introduced through alkylation reactions, where the triazine ring undergoes substitution with cyclopentyl and ethyl halides under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
6-Azido-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: Reduction of the azido group can yield amines or other reduced nitrogen species.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
6-Azido-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Azido-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing the compound to selectively label and modify biomolecules. The triazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
6-Azido-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine: Similar structure but with a chloro group instead of an azido group.
6-Azido-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
6-Azido-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
The uniqueness of 6-Azido-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
84712-74-3 |
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Molecular Formula |
C10H16N8 |
Molecular Weight |
248.29 g/mol |
IUPAC Name |
6-azido-2-N-cyclopentyl-4-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16N8/c1-2-12-8-14-9(13-7-5-3-4-6-7)16-10(15-8)17-18-11/h7H,2-6H2,1H3,(H2,12,13,14,15,16) |
InChI Key |
ANSCQLLLQHFOLN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N=[N+]=[N-])NC2CCCC2 |
Origin of Product |
United States |
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